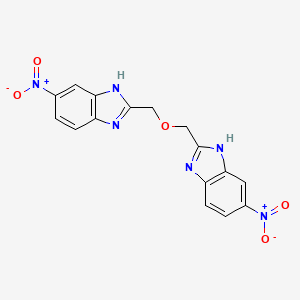

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)

Übersicht

Beschreibung

VU591 ist eine synthetische und biologisch aktive Verbindung, die für ihre Rolle als selektiver Inhibitor des renalen äußeren medullären Kaliumkanals bekannt ist, auch bekannt als Kir1.1 oder KCNJ1. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer hohen Selektivität und Potenz bei der Hemmung des Kir1.1-Kanals große Aufmerksamkeit erregt, was sie zu einem wertvollen Werkzeug für die Untersuchung von Kaliumionenkanälen und deren physiologischen Rollen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VU591 umfasst mehrere wichtige Schritte, beginnend mit der Herstellung der Kern-Benzimidazolstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzimidazolkerns: Der erste Schritt beinhaltet die Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder deren Derivat zur Bildung des Benzimidazolkerns.

Nitrierung: Der Benzimidazolkern wird dann unter Verwendung eines Nitrierungsmittels wie Salpetersäure nitriert, um Nitrogruppen an bestimmten Positionen am aromatischen Ring einzuführen.

Oxidation und Substitution: Anschließende Schritte beinhalten Oxidations- und Substitutionsreaktionen, um zusätzliche funktionelle Gruppen wie Methoxy- und Nitrogruppen einzuführen, um die endgültige Struktur von VU591 zu erreichen

Industrielle Produktionsmethoden

Die industrielle Produktion von VU591 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochreinen Reagenzien, kontrollierten Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Wirkmechanismus

VU591, also known as 2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) . This article will delve into the various aspects of its mechanism of action.

Target of Action

VU591 primarily targets the Renal Outer Medullary Potassium Channel (ROMK or Kir1.1) . ROMK plays a crucial role in maintaining the body’s electrolyte and fluid balance .

Mode of Action

VU591 interacts with ROMK by blocking the intracellular pore of the channel . This inhibition prevents the flow of potassium ions through the channel, thereby affecting the reabsorption of sodium and water in the kidneys .

Biochemical Pathways

The inhibition of ROMK by VU591 affects the electrolyte and fluid balance in the body. ROMK is involved in the reabsorption of sodium and water in the nephron, a critical component of the kidney. By inhibiting ROMK, VU591 disrupts this process, leading to increased excretion of sodium and water .

Result of Action

The primary result of VU591’s action is diuresis, or increased urine production, due to the disruption of sodium and water reabsorption in the kidneys . This can potentially be used to treat conditions like hypertension, although more research is needed to confirm its therapeutic potential.

Action Environment

The efficacy and stability of VU591 can be influenced by various environmental factors. For instance, the pH and ionic composition of the body fluids can affect the activity of ROMK and, consequently, the effectiveness of VU591. Additionally, factors like temperature and light exposure could potentially affect the stability of the compound . .

Biochemische Analyse

Biochemical Properties

VU591 plays a significant role in biochemical reactions, particularly in the inhibition of the KCNJ1 or ROMK channel . It interacts with this channel at the molecular level, causing a modest effect on Kir6.2/SUR1, leading to 17% inhibition at 10 µM .

Cellular Effects

The effects of VU591 on various types of cells and cellular processes are primarily related to its role as a KCNJ1 or ROMK inhibitor . By inhibiting this channel, VU591 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of VU591 involves its binding interactions with the KCNJ1 or ROMK channel . This results in the inhibition of the channel, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that VU591 has a modest effect on Kir6.2/SUR1, causing 17% inhibition at 10 µM .

Metabolic Pathways

The metabolic pathways that VU591 is involved in are primarily related to its role as a KCNJ1 or ROMK inhibitor

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VU591 involves several key steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:

Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

Nitration: The benzimidazole core is then nitrated using a nitrating agent such as nitric acid to introduce nitro groups at specific positions on the aromatic ring.

Oxidation and Substitution: Subsequent steps involve oxidation and substitution reactions to introduce additional functional groups, such as methoxy and nitro groups, to achieve the final structure of VU591

Industrial Production Methods

Industrial production of VU591 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product’s purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VU591 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die in VU591 vorhandenen Nitrogruppen können unter bestimmten Bedingungen reduziert werden, um Aminogruppen zu bilden.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Spaltung spezifischer Bindungen führt

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Metallkatalysatoren.

Substitution: Es werden elektrophilen Reagenzien wie Halogene und Sulfonsäuren verwendet.

Hydrolyse: Saure oder basische Lösungen werden eingesetzt, um Hydrolysereaktionen zu ermöglichen

Hauptprodukte, die gebildet werden

Reduktion von Nitrogruppen: Amino-Derivate von VU591.

Substitutionsreaktionen: Verschiedene substituierte Derivate, abhängig vom verwendeten elektrophilen Reagenz.

Hydrolyseprodukte: Gespaltene Fragmente des ursprünglichen Moleküls

Wissenschaftliche Forschungsanwendungen

VU591 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Eigenschaften und Funktionen von Kaliumionenkanälen zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die physiologischen Rollen von Kir1.1-Kanälen bei zellulären Prozessen zu verstehen.

Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit Kaliumionenkanalstörungen wie Bluthochdruck und Nierenerkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Kaliumionenkanäle abzielen

Wirkmechanismus

VU591 übt seine Wirkungen aus, indem es selektiv den Kir1.1-Kaliumkanal hemmt. Die Verbindung bindet an die Porenregion des Kanals und blockiert den Fluss von Kaliumionen durch den Kanal. Diese Hemmung stört die normalen physiologischen Funktionen des Kanals, wie die Aufrechterhaltung der Kaliumionenhomöostase und die Regulierung des Membranpotenzials. Die molekularen Ziele von VU591 umfassen den Kir1.1-Kanal und die damit verbundenen Signalwege, die am Kaliumionentransport beteiligt sind .

Wissenschaftliche Forschungsanwendungen

VU591 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the properties and functions of potassium ion channels.

Biology: Employed in research to understand the physiological roles of Kir1.1 channels in cellular processes.

Medicine: Investigated for its potential therapeutic applications in conditions related to potassium ion channel dysfunction, such as hypertension and renal disorders.

Industry: Utilized in the development of new drugs targeting potassium ion channels

Biologische Aktivität

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), with the CAS number 1222810-74-3, is a synthetic compound that belongs to the benzimidazole family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) is , with a molecular weight of 368.30 g/mol. The structure features two nitro-substituted benzimidazole moieties linked by an oxydimethanediyl group, which may influence its biological interactions and mechanisms of action.

Antitumor Activity

Recent studies have indicated that compounds within the benzimidazole class can exhibit significant antitumor properties. For instance, research has shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines. In particular:

- In vitro studies : Compounds similar to 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) have demonstrated cytotoxic effects against human lung cancer cell lines such as A549 and HCC827. The half-maximal inhibitory concentration (IC50) values reported for related compounds range from to depending on the specific derivative and assay conditions .

Case Study 1: Antitumor Efficacy

A study published in Molecules examined the cytotoxic effects of several nitro-substituted benzimidazole compounds on lung cancer cells. The results indicated that compounds with similar structures to 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition in both 2D and 3D culture systems .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 9.31 ± 0.78 | 3D |

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives of benzimidazoles were tested against common pathogens. Although specific data on 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) was not available, the general trend showed promising results for similar compounds against Gram-positive and Gram-negative bacteria .

The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:

- Inhibition of DNA synthesis : Some studies suggest that these compounds interfere with nucleic acid synthesis in cancer cells.

- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in malignant cells.

- Disruption of microbial cell walls : Antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.

Eigenschaften

IUPAC Name |

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXNYLXYNRFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657496 | |

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222810-74-3 | |

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.